molecular formula C10H18ClN5 B14733775 5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride CAS No. 5177-58-2

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride

Katalognummer: B14733775
CAS-Nummer: 5177-58-2
Molekulargewicht: 243.74 g/mol
InChI-Schlüssel: YCBOZRPSNLBOCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride is a chemical compound with the molecular formula C10H18ClN5O. It is known for its unique structure, which includes a pyrimidine ring substituted with a cyclohexyl group and three amine groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride typically involves the reaction of cyclohexylamine with a pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5

Eigenschaften

CAS-Nummer

5177-58-2

Molekularformel

C10H18ClN5

Molekulargewicht

243.74 g/mol

IUPAC-Name

5-N-cyclohexylpyrimidine-2,4,5-triamine;hydrochloride

InChI

InChI=1S/C10H17N5.ClH/c11-9-8(6-13-10(12)15-9)14-7-4-2-1-3-5-7;/h6-7,14H,1-5H2,(H4,11,12,13,15);1H

InChI-Schlüssel

YCBOZRPSNLBOCF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=CN=C(N=C2N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.